molecular formula C13H20N4O3 B7586994 (2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid

(2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid

Numéro de catalogue B7586994
Poids moléculaire: 280.32 g/mol
Clé InChI: REAXWTXKRYKPTE-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid, also known as ZM-241385, is a selective antagonist of the adenosine A2A receptor. It is a chemical compound that has been widely researched for its potential therapeutic applications in various diseases, such as Parkinson's disease, cancer, and inflammation.

Mécanisme D'action

(2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid acts as a selective antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely expressed in the brain and peripheral tissues. Adenosine A2A receptor activation has been linked to various physiological processes, such as neurotransmitter release, inflammation, and cell proliferation. By blocking the adenosine A2A receptor, (2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid have been extensively studied in various disease models. In Parkinson's disease, adenosine A2A receptor antagonists have been shown to reduce motor symptoms, such as tremors and dyskinesia, by modulating dopamine release in the striatum. In cancer, adenosine A2A receptor antagonists have been shown to inhibit tumor growth and metastasis by modulating immune cell function and angiogenesis. In inflammation, adenosine A2A receptor antagonists have been shown to reduce inflammation by modulating cytokine release and immune cell function.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of (2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid is its selectivity for the adenosine A2A receptor, which allows for specific modulation of this receptor without affecting other adenosine receptor subtypes. Additionally, (2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid has been shown to have good pharmacokinetic properties, such as high oral bioavailability and long half-life. However, one of the limitations of (2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid is its potential off-target effects, as adenosine A2A receptor antagonists can also modulate other signaling pathways. Additionally, (2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Orientations Futures

There are several future directions for the research of (2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid. One direction is the further investigation of its therapeutic potential in Parkinson's disease, cancer, and inflammation. Another direction is the development of more selective adenosine A2A receptor antagonists that can potentially provide better therapeutic benefits with fewer off-target effects. Additionally, the use of (2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid as a tool compound for studying the adenosine A2A receptor signaling pathway can provide insights into the physiological and pathological roles of this receptor.

Méthodes De Synthèse

The synthesis of (2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid involves several steps. The first step is the protection of the carboxylic acid group with a tert-butyloxycarbonyl (Boc) group. The second step is the coupling of the protected amino acid with 4-methylpiperidine-1-carboxylic acid using a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The third step involves the deprotection of the Boc group with trifluoroacetic acid (TFA) to obtain the final product, (2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid.

Applications De Recherche Scientifique

(2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in Parkinson's disease, where adenosine A2A receptor antagonists have been shown to reduce motor symptoms in animal models and clinical trials. (2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid has also been studied for its potential anticancer properties, as adenosine A2A receptor antagonists have been shown to inhibit tumor growth and metastasis. Additionally, (2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid has been studied for its anti-inflammatory effects, as adenosine A2A receptor antagonists have been shown to reduce inflammation in various disease models.

Propriétés

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-9-2-4-17(5-3-9)13(20)16-11(12(18)19)6-10-7-14-8-15-10/h7-9,11H,2-6H2,1H3,(H,14,15)(H,16,20)(H,18,19)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAXWTXKRYKPTE-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)NC(CC2=CN=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.